Product packaging for Ethyl malonoyl chloride(Cat. No.:CAS No. 55552-69-7)

Ethyl malonoyl chloride

Cat. No.: B3144624
CAS No.: 55552-69-7
M. Wt: 169 g/mol
InChI Key: IPOVOSHRRIJKBR-UHFFFAOYSA-N
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Description

Academic Significance as a Versatile Synthetic Reagent

The academic significance of ethyl malonoyl chloride stems from its high reactivity and versatility as a synthetic precursor. chemicalbook.comsigmaaldrich.com It functions primarily as a potent acylating agent, readily reacting with a wide range of nucleophiles—including amines, alcohols, hydrazines, and propargyl alcohols—to form corresponding amides, esters, and hydrazides. chemicalbook.comsigmaaldrich.com This reactivity makes it a fundamental tool for introducing the ethyl malonate moiety into organic structures, a common step in the synthesis of bioactive compounds and functional materials. guidechem.comsigmaaldrich.com

The compound's role as a versatile building block is particularly evident in the synthesis of heterocyclic compounds. Research has demonstrated its utility in preparing a variety of important scaffolds, such as:

β-lactams : These four-membered rings, central to penicillin and other antibiotics, can be synthesized through the [2+2] cycloaddition of a ketene (B1206846) generated from this compound with imines. rsc.orgrsc.org

1,2,4-Oxadiazole (B8745197) derivatives : These are recognized as potential peptidomimetic building blocks, which have structural similarities to peptides and are valuable in drug development. sigmaaldrich.comfishersci.be

3-Pyrrolin-2-ones : Synthesized via amidation with propargylamines followed by a base-catalyzed 5-exo-dig cyclization. chemicalbook.comsigmaaldrich.com

Benzodiazepines : These seven-membered heterocyclic compounds can be synthesized through multi-component reactions involving this compound. mdpi.com

Beyond heterocyclic chemistry, this compound is instrumental in materials science, for instance, in the synthesis of liquid-crystalline methanofullerodendrimers, highlighting its contribution to the creation of materials with specific electronic and optical properties. sigmaaldrich.comsigmaaldrich.com

Table 1: Selected Applications of this compound as a Synthetic Reagent

Product Class Synthetic Application Reference
Amides & Esters Intermediates for pharmaceuticals and agrochemicals guidechem.com
β-Lactams Core structures of antibiotic drugs rsc.orgrsc.org
1,2,4-Oxadiazoles Peptidomimetic building blocks for drug discovery sigmaaldrich.com
3-Pyrrolin-2-ones Heterocyclic synthesis chemicalbook.comsigmaaldrich.com
Methanofullerodendrimers Advanced materials science sigmaaldrich.comsigmaaldrich.com

Strategic Position in Advanced Organic Transformations

This compound holds a strategic position in several advanced organic transformations, where its unique reactivity is harnessed to achieve complex molecular constructions with high efficiency and selectivity. A key aspect of its advanced applications is its role as a precursor to a highly reactive ketene intermediate in the presence of a base. This in situ generation of the ketene is central to its utility in various cycloaddition reactions.

A prominent example is the base-switched annuloselectivity observed in its reactions with imines. rsc.orgrsc.org Researchers have demonstrated that the choice of base can dictate the reaction pathway, leading to different cyclic products. rsc.orgresearchgate.net

With a weakly nucleophilic base like 2-chloropyridine (B119429), the reaction proceeds via a [2+2] cycloaddition (Staudinger reaction) to exclusively yield trans-β-lactam-3-carboxylates, with reported yields of up to 93%. rsc.orgrsc.orgresearchgate.net

Conversely, using a strongly nucleophilic base such as N-methylimidazole, the reaction pathway switches to a formal [2+2+2] cycloaddition. This involves one molecule of the imine and two molecules of the ketene generated from this compound, producing 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives as the sole products in yields as high as 99%. rsc.orgrsc.orgresearchgate.net

This switchable reactivity provides a powerful tool for synthetic chemists, allowing access to two distinct and valuable heterocyclic scaffolds from the same starting materials simply by altering the reaction conditions. rsc.org

Furthermore, this compound is a key reactant in multi-component reactions, which are highly valued for their efficiency in building molecular complexity in a single step. For instance, it has been used in a five-component reaction with o-phenylenediamine, aromatic aldehydes, isocyanides, and water to synthesize benzodiazepine (B76468) derivatives, catalyzed by magnesium chloride. mdpi.com Its involvement in Dieckmann cyclizations and the synthesis of quinoline (B57606) derivatives further cements its status as a strategic reagent for constructing elaborate molecular frameworks. nuph.edu.uaresearchgate.net

Table 2: Base-Switched Cycloaddition Reactions with Imines

Base Used Base Type Reaction Pathway Product Yield Reference
2-Chloropyridine Weak Nucleophile [2+2] Cycloaddition trans-β-Lactam-3-carboxylates up to 93% rsc.orgrsc.org
N-Methylimidazole Strong Nucleophile Formal [2+2+2] Cycloaddition 2,3-Dihydro-1,3-oxazin-4-ones up to 99% rsc.orgrsc.org

Evolution of Research Perspectives on Malonoyl Chlorides

Research perspectives on malonyl chlorides, including the ethyl derivative, have evolved significantly over time. Initially regarded as highly reactive, and somewhat difficult to handle, acylating agents, their application has matured from straightforward acylation reactions to sophisticated, highly selective transformations. google.comchemimpex.com

A major challenge historically associated with this compound has been its poor stability and the relatively costly and lengthy synthesis process required for its preparation. google.com The traditional synthesis involves the hydrolysis of a diethyl malonate, followed by chlorination with an agent like thionyl chloride, and requires careful purification by vacuum distillation to avoid thermal decomposition. google.comslideshare.net This instability and the fact that the purity often does not exceed 95% spurred research into alternative synthetic methods and reagents. google.com

This has led to the development of "green chemistry" approaches for its synthesis. Studies have shown that conducting the chlorination step of ethyl malonic acid without a solvent can significantly increase the conversion rate to 98.23%, compared to 84.39% when using a solvent like methylene (B1212753) chloride. slideshare.netijret.org This not only improves yield but also aligns with modern principles of sustainable chemistry by minimizing solvent waste. slideshare.net

The strategic evolution is also visible in the context of choosing the right malonate reagent for a specific transformation. While highly reactive reagents like malonyl dichlorides are indispensable for reactions with sensitive or less reactive substrates, research has also focused on using more stable and cheaper alternatives like diethyl malonates when feasible, despite requiring higher reaction temperatures. nih.gov The development of methods that rely on the controlled, in situ generation of reactive intermediates from this compound, such as the base-switched cycloadditions, represents a paradigm shift. rsc.org This approach maximizes the synthetic potential of the reagent's high reactivity while managing its inherent instability, moving beyond its role as a simple difunctional building block to that of a controllable precursor for complex chemical events.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Cl2O2 B3144624 Ethyl malonoyl chloride CAS No. 55552-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpropanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOVOSHRRIJKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl Malonoyl Chloride Production

Established Chemical Synthesis Routes

Traditional methods for synthesizing ethyl malonoyl chloride have been well-documented, primarily involving the chemical modification of malonic acid derivatives. These routes are characterized by their reliability and have been foundational in laboratory and industrial-scale production.

Multi-Step Conversions from Dialkyl Malonates

A prevalent and established method for producing this compound begins with a dialkyl malonate, such as diethyl malonate. ijret.orgslideshare.net This conversion is a systematic, multi-step process designed to selectively modify one of the ester groups and then convert the resulting carboxylic acid to an acyl chloride. ijret.org

The synthesis scheme typically involves three main stages: ijret.orgslideshare.net

Selective Saponification: The process is initiated by the selective saponification of a dialkyl malonate. For instance, diethyl malonate is treated with potassium hydroxide (B78521) in an alcoholic medium. This reaction selectively converts one of the ester groups into its monopotassium salt, which is favored due to its relative stability, making it suitable for commercial manufacturing. ijret.org

Hydrolysis: The potassium salt of the monoalkyl malonate is then hydrolyzed. This is typically achieved using a strong acid, such as concentrated hydrochloric acid (HCl), to yield monoethylmalonic acid. ijret.orgorgsyn.org

Chlorination: The final step is the conversion of the monoethylmalonic acid into the target compound, this compound. This is accomplished by reacting the acid with a suitable chlorinating agent. ijret.org

This sequential approach allows for a controlled conversion, ensuring the desired mono-acid chloride is the final product.

Chlorination of Monoethylmalonic Acid

The chlorination of monoethylmalonic acid (also known as 3-ethoxy-3-oxopropionic acid) is the critical final step in the synthesis of this compound. ijret.org This transformation of a carboxylic acid to an acyl chloride is a standard organic reaction, for which several chlorinating agents can be employed.

The most commonly used chlorinating agent for this purpose is thionyl chloride (SOCl₂). ijret.orgsciencemadness.org The reaction involves dissolving the monoethylmalonic acid in a solvent, followed by the addition of thionyl chloride. ijret.orgslideshare.net The reaction mass is then typically refluxed for a period to ensure complete conversion. slideshare.net Other chlorinating agents like oxalyl chloride are also viable for this conversion. The choice of agent can influence the reaction conditions and the purity of the final product.

Green Chemistry Approaches in Synthesis

Solvent-Free Reaction Systems and Their Efficiency

A significant advancement in the green synthesis of this compound is the development of solvent-free reaction systems for the chlorination step. ijret.org Traditionally, solvents like methylene (B1212753) chloride are used. ijret.orgslideshare.net While methylene chloride is non-reactive and compatible with thionyl chloride, it acts as a dilution agent which can hinder the extent of the reaction and contributes to solvent waste. ijret.org

Studies have directly compared the efficiency of the chlorination of monoethylmalonic acid both with and without a solvent. The results demonstrate a marked improvement in conversion rates when the reaction is performed under solvent-free conditions. The absence of a solvent eliminates the dilution effect, leading to a higher concentration of reactants and a more efficient conversion. ijret.org

Table 1: Comparison of Conversion Efficiency for Ethyl Malonic Acid Chlorination

Reaction Condition Conversion Percentage
With Solvent (Methylene Chloride) 84.39% ijret.orgslideshare.net

Kinetic Studies of Reaction Mechanisms in Green Processes

To better understand the dynamics of the solvent-free chlorination process, kinetic studies have been conducted. Research indicates that the reaction follows first-order kinetics, as determined by the integrated rate law. ijret.orgslideshare.net This finding implies that the rate of the reaction is directly proportional to the concentration of one of the reactants, likely the monoethylmalonic acid. Understanding the reaction kinetics is crucial for optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity in a green chemistry context. ijret.org

Considerations for Preparative Scale Synthesis and Optimization

Scaling up the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several important considerations. Optimization focuses on maximizing yield, ensuring purity, and maintaining a safe and efficient process.

Key factors in preparative scale synthesis include:

Reaction Control: The chlorination step can be exothermic, and managing the heat generated is crucial on a larger scale to prevent side reactions and ensure safety. ijret.org

Purification: this compound is typically purified by distillation under reduced pressure. guidechem.com This technique is necessary to prevent thermal decomposition of the product at higher temperatures.

Process Efficiency: On an industrial scale, optimizing the reaction time, temperature, and stoichiometry of reactants is essential for economic viability. The higher conversion rates of solvent-free systems make them particularly attractive for large-scale production. ijret.org

By carefully controlling these parameters, the synthesis can be optimized to produce high-purity this compound efficiently and safely on a preparative scale.

Elucidating Chemical Reactivity and Mechanistic Pathways of Ethyl Malonoyl Chloride

Acylation Reactions and Nucleophilic Attack Mechanisms

Ethyl malonoyl chloride serves as a versatile acylating agent, reacting with various nucleophiles. The high electrophilicity of the carbonyl carbon in the acyl chloride group makes it susceptible to nucleophilic attack, typically following a nucleophilic addition-elimination mechanism.

Reactivity with Propargyl Alcohols

While this compound is recognized as an acylating agent for propargyl alcohols, detailed scholarly research outlining the specific mechanistic pathways and reaction outcomes of this transformation is not extensively available in the public domain. In general, the acylation of an alcohol with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding ester. Propargyl alcohols, containing a carbon-carbon triple bond, offer the potential for subsequent intramolecular reactions after the initial acylation, but specific studies on this with this compound are not prominently documented.

Reactions with Hydrazines

The reaction of this compound with hydrazines is anticipated to be a facile process, given the nucleophilic nature of hydrazine (B178648). This reaction is a common method for the synthesis of hydrazides. The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the acyl chloride carbonyl group, followed by the elimination of hydrogen chloride.

While specific studies detailing the reaction of this compound with hydrazine are not abundant, the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a well-established route to the synthesis of pyrazole (B372694) derivatives. beilstein-journals.orgnih.gov It is plausible that the initial product of the reaction between this compound and hydrazine, an ethyl malonylhydrazide, could undergo a subsequent intramolecular cyclization to form a pyrazolidinedione derivative. However, without direct experimental evidence from the literature, this remains a projected reaction pathway. The condensation reaction of hydrazines with β-dicarbonyl compounds is a cornerstone in the synthesis of pyrazole heterocycles. hilarispublisher.com

Interactions with Amines

The interaction of this compound with amines is a classic example of nucleophilic addition-elimination. Primary and secondary amines react readily with the acyl chloride moiety to form N-substituted amides.

Cycloaddition Reactions and Annuloselectivity Control

This compound is a precursor to an ethoxycarbonylketene intermediate, which can participate in cycloaddition reactions. The control of the reaction pathway, or annuloselectivity, is a key aspect of its synthetic utility.

Base-Controlled [2+2] Cycloadditions

In the presence of a suitable base, this compound eliminates hydrogen chloride to form ethoxycarbonylketene. This highly reactive ketene (B1206846) can then undergo [2+2] cycloaddition reactions with various unsaturated partners, such as imines.

A significant application of this compound in cycloaddition chemistry is the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many important antibiotics. The reaction of this compound with imines in the presence of a specific base can lead to the formation of ethyl trans-β-lactam-3-carboxylates.

Groundbreaking research has demonstrated that the selectivity of the reaction between this compound and imines can be controlled by the choice of the base. rsc.orgrsc.org This is referred to as base-switched annuloselectivity. When a weak nucleophilic base, such as 2-chloropyridine (B119429), is used, the reaction exclusively yields ethyl trans-β-lactam-3-carboxylates through a [2+2] cycloaddition. rsc.org The proposed mechanism involves the in situ generation of ethoxycarbonylketene, which then reacts with the imine. The stereochemistry of the resulting β-lactam is predominantly trans, which has been observed in related Staudinger cycloadditions. researchgate.net

In contrast, the use of a strong nucleophilic base like N-methylimidazole leads to a formal [2+2+2] cycloaddition, producing 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives instead of the β-lactam. rsc.org This highlights the critical role of the base in directing the reaction pathway. Mechanistic discussions suggest that the nucleophilicity of the organic base is the controlling factor for the annuloselectivity. rsc.org

The synthesis of ethyl trans-β-lactam-3-carboxylates directly from the reaction of this compound and imines represents a notable synthetic achievement. rsc.orgrsc.org

EntryImine Substituent (R)BaseProductYield (%)
1Phenyl2-ChloropyridineEthyl 4-phenyl-2-oxoazetidine-3-carboxylate93
24-Methoxyphenyl2-ChloropyridineEthyl 4-(4-methoxyphenyl)-2-oxoazetidine-3-carboxylate91
34-Chlorophenyl2-ChloropyridineEthyl 4-(4-chlorophenyl)-2-oxoazetidine-3-carboxylate89
42-Thienyl2-ChloropyridineEthyl 2-oxo-4-(thiophen-2-yl)azetidine-3-carboxylate85
This table presents selected data on the synthesis of ethyl trans-β-lactam-3-carboxylates from the reaction of this compound with various imines in the presence of 2-chloropyridine, based on findings from referenced literature. rsc.org
Influence of Weak Nucleophilic Bases (e.g., 2-Chloropyridine)

The choice of base plays a critical role in directing the reactive pathways of this compound, particularly in its reactions with imines. When a weak nucleophilic base, such as 2-chloropyridine, is used, the reaction selectively yields [2+2] cycloaddition products. rsc.orgnih.gov In this context, the primary role of 2-chloropyridine is to act as a proton scavenger, facilitating the dehydrochlorination of this compound to generate a ketene intermediate. rsc.orglibretexts.org Its low nucleophilicity prevents the formation of a stable acylammonium intermediate, thereby allowing the generated ketene to react directly with the imine. This pathway leads exclusively to the formation of ethyl trans-β-lactam-3-carboxylates, often in high yields. rsc.orgnih.gov The selectivity for the [2+2] product is maintained even when the ratio of this compound to the imine is varied, underscoring that the reaction outcome is controlled by the nucleophilicity of the base rather than stoichiometry. rsc.org

Base-Controlled Formal [2+2+2] Cycloadditions

A remarkable feature of the reaction between this compound and imines is the ability to switch the annuloselectivity from a [2+2] cycloaddition to a formal [2+2+2] cycloaddition simply by altering the base. rsc.orgnih.gov This base-switched selectivity provides a powerful tool for synthesizing different heterocyclic scaffolds from the same set of starting materials. While weak nucleophilic bases lead to β-lactams, strong nucleophilic bases divert the reaction toward a different class of compounds. rsc.orgnih.gov

The formal [2+2+2] cycloaddition pathway results in the synthesis of 2,3-dihydro-1,3-oxazin-4-one derivatives. rsc.org This reaction involves one molecule of an imine and two molecules of the ketene generated from this compound. The resulting six-membered heterocyclic ring is formed with high efficiency and selectivity when the appropriate base is utilized. rsc.orgnih.gov

The switch to the formal [2+2+2] cycloaddition is achieved by employing a strong nucleophilic base, such as N-methylimidazole (NMI). rsc.orgnih.gov Unlike weakly nucleophilic bases, NMI actively participates in the reaction mechanism beyond simple dehydrochlorination. Its higher nucleophilicity allows it to attack the acyl chloride, leading to a different reactive intermediate compared to the pathway initiated by 2-chloropyridine. This distinction in nucleophilicity is the controlling factor for the observed annuloselectivity. rsc.orgnih.gov In the presence of N-methylimidazole, the reactions between this compound and imines exclusively produce 2,3-dihydro-1,3-oxazin-4-one derivatives in yields of up to 99%. rsc.orgnih.gov

Base-Controlled Selectivity in the Reaction of this compound and an Imine
Base UsedBase TypePrimary ProductReaction TypeReported Yield
2-ChloropyridineWeak Nucleophilic BaseEthyl trans-β-lactam-3-carboxylate[2+2] CycloadditionUp to 93%
N-MethylimidazoleStrong Nucleophilic Base2,3-Dihydro-1,3-oxazin-4-oneFormal [2+2+2] CycloadditionUp to 99%

Mechanistic Postulations via Ketene Intermediates

The diverse reactivity of this compound in these base-mediated reactions is rationalized through the formation of a common, highly reactive ethoxycarbonylketene intermediate. rsc.org The generation of this ketene occurs via an elimination reaction where the base removes the acidic α-proton and the chloride ion. libretexts.org

The subsequent fate of the ketene is dictated by the nucleophilicity of the base used:

With Weak Nucleophilic Bases (e.g., 2-Chloropyridine): The base's function is limited to generating the ketene. The ketene then undergoes a classic Staudinger [2+2] cycloaddition with the imine. This reaction is a concerted thermal process that leads to the formation of a four-membered β-lactam ring. rsc.orglibretexts.org

Intramolecular Cyclizations and Rearrangement Pathways

Beyond intermolecular reactions, this compound is a valuable precursor for synthesizing heterocyclic compounds via intramolecular cyclization. sigmaaldrich.comchemicalbook.com A notable example is its application in the synthesis of 3-pyrrolin-2-ones. sigmaaldrich.comchemicalbook.com The synthetic route involves an initial amidation of this compound with propargylamines. This step forms an N-propargyl amide intermediate. Subsequent treatment of this intermediate with a base induces a 5-exo-dig cyclization, an intramolecular nucleophilic attack of the amide nitrogen (or enolate) onto the alkyne, to furnish the five-membered 3-pyrrolin-2-one ring system. sigmaaldrich.comchemicalbook.com

While rearrangement reactions are a major class of transformations in organic chemistry, specific, well-documented rearrangement pathways originating directly from this compound itself are not prominently featured in the reviewed literature. Its chemistry is dominated by its function as an acylating agent and a precursor for ketene-mediated cycloadditions and subsequent intramolecular cyclizations of its derivatives. sigmaaldrich.comwiley-vch.de

Applications of Ethyl Malonoyl Chloride As a Strategic Building Block in Targeted Organic Synthesis

Synthesis of Diverse Complex Heterocyclic Architectures

The inherent reactivity of ethyl malonoyl chloride makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Its ability to undergo reactions at both the acyl chloride and ester functionalities, either sequentially or in one-pot procedures, provides a powerful tool for synthetic chemists to construct complex ring systems.

Construction of 3-Pyrrolin-2-Ones

This compound is effectively employed in the synthesis of 3-pyrrolin-2-ones. wikipedia.orgsigmaaldrich.com The synthetic strategy involves a two-step process commencing with the amidation of propargylamines with this compound. This initial reaction forms an intermediate N-propargyl amide. Subsequent treatment of this intermediate with a base instigates a 5-exo-dig cyclization, yielding the desired 3-pyrrolin-2-one scaffold. wikipedia.orgsigmaaldrich.com This methodology provides an efficient route to this important class of nitrogen-containing heterocycles.

Preparation of 3,5-Disubstituted 1,2,4-Oxadiazole (B8745197) Derivatives

In the realm of medicinal chemistry, this compound serves as a key reagent in the preparation of 3,5-disubstituted 1,2,4-oxadiazole derivatives. These compounds are recognized as potential peptidomimetic building blocks, making them valuable targets in drug discovery. wikipedia.orgsigmaaldrich.com The synthesis typically proceeds through the reaction of an amidoxime (B1450833) with an acylating agent. This compound functions as the acylating agent, reacting with the amidoxime to form an O-acylamidoxime intermediate. This intermediate then undergoes a cyclodehydration reaction to furnish the 1,2,4-oxadiazole ring. This approach offers a reliable method for accessing a diverse library of these heterocyclic compounds. researchgate.net

Synthesis of Quinolone and Naphthyridine Systems

While classic methods for the synthesis of quinolone and naphthyridine frameworks, such as the Gould-Jacobs and Friedländer reactions, traditionally utilize reagents like diethyl ethoxymethylenemalonate, the direct application of this compound is not extensively documented in readily available literature. wikipedia.orgpreprints.orgwikipedia.org These established routes involve the condensation of anilines or aminopyridines with a malonic ester derivative, followed by a thermal or acid-catalyzed cyclization. wikipedia.orgpreprints.org Although this compound possesses the core malonate structure, its higher reactivity due to the acyl chloride functionality would likely lead to different reaction pathways under typical conditions for these named reactions. Further research may be required to explore the potential of this compound in novel synthetic routes to these important heterocyclic systems.

Intermediacy in Thiobarbituric Acid Synthesis

This compound is a valuable intermediate in the synthesis of thiobarbituric acid and its derivatives. The reaction involves the condensation of a malonyl chloride with thiourea (B124793). researchgate.netnih.gov In a reaction analogous to that of methyl malonyl chloride, this compound reacts with thiourea in a condensation reaction to form the thiobarbituric acid ring system. researchgate.netnih.gov This process is fundamental in the production of a class of compounds with various biological and pharmaceutical applications.

Formation of Pyrimidine (B1678525) Derivatives

The reactivity of this compound extends to the synthesis of pyrimidine derivatives. A notable application involves the reaction of malonyl chlorides with nitriles to construct the pyrimidine core. rsc.org This reaction leads to the formation of 2-substituted 4-chloro-6-pyrimidones. The versatility of this method allows for the introduction of various substituents at the 2-position, depending on the nitrile used in the reaction. This synthetic route provides an efficient pathway to functionalized pyrimidine rings, which are prevalent in many biologically active molecules.

Contribution to Total Synthesis Endeavors

Despite its utility in the synthesis of various heterocyclic building blocks, the direct application of this compound as a key strategic component in the total synthesis of complex natural products such as didemnin (B1252692) B and rapamycin (B549165) is not prominently featured in the reviewed scientific literature. nih.govnih.govpitt.eduresearchgate.netmsu.eduresearchgate.netorganic-chemistry.org Total synthesis campaigns often rely on a retrosynthetic analysis that breaks down the target molecule into simpler, commercially available, or readily synthesizable fragments. While the heterocyclic motifs that can be generated from this compound are undoubtedly present in numerous natural products, the specific use of this particular reagent in a published total synthesis route for these complex molecules was not identified in the conducted search. Synthetic chemists often have multiple pathways to access specific fragments, and the choice of reagents is dictated by factors such as yield, stereocontrol, and compatibility with other functional groups in the synthetic intermediate.

Role in Moguisteine Synthesis Methodologies

This compound has been a key reagent in established synthesis routes for Moguisteine, a non-narcotic antitussive agent. google.com In these methods, it is reacted with (R,S)-2-(2-methoxy-phenoxymethyl)-1,3-thiazolidine. The reaction is typically carried out in a two-phase system, such as ethyl acetate (B1210297) and water, in the presence of a mild base like potassium bicarbonate. google.comgoogle.com The acid chloride function of this compound acylates the nitrogen atom of the thiazolidine (B150603) ring, directly incorporating the ethyl malonoyl group to form the Moguisteine molecule.

Table 1: Key Reactants in Moguisteine Synthesis

ReactantRoleReference
(R,S)-2-(2-methoxy-phenoxymethyl)-1,3-thiazolidineThiazolidine intermediate google.comgoogle.com
This compoundAcylating agent google.comgoogle.com
Potassium BicarbonateBase google.com
Ethyl Acetate / WaterTwo-phase solvent system google.comgoogle.com

Utilization in trans-Decalin Intermediate Formation for Complex Natural Product Synthesis

The rigid trans-decalin framework is a common structural motif in many complex natural products, including the antibiotic Anthracimycin. nih.gov The stereoselective synthesis of these structures is a significant challenge in organic chemistry. This compound plays a crucial role in a modern synthetic approach to an advanced trans-decalin intermediate required for the total synthesis of Anthracimycin. nih.gov

In this synthetic route, a key step involves the acylation of a secondary alcohol (an enone precursor) with this compound. This reaction attaches the malonate group, forming a malonate derivative. This derivative is the direct precursor for a critical intramolecular Michael addition reaction, a ring-closing step that helps to establish the complex tricyclic lactone core of the target intermediate, which contains five contiguous stereogenic centers. nih.gov The use of this compound is strategic, as it installs a carbon chain that is primed for cyclization.

The sequence of transformations is detailed below:

Cleavage of Protecting Group: A triisopropylsilyl (TIPS) protecting group is removed from an alcohol intermediate. nih.gov

Acylation: The resulting alcohol is treated with this compound to yield a malonate derivative. nih.gov

Intramolecular Michael Addition: The malonate derivative undergoes a base-catalyzed intramolecular cyclization to form the key tricyclic system of the trans-decalin intermediate. nih.gov

This methodology highlights the importance of this compound as a building block for creating the necessary precursors for complex, stereochemically rich targets in natural product synthesis. nih.govnih.gov

Development of Malonamide (B141969) Derivatives

Malonamides are an important class of compounds, and this compound serves as a direct precursor for their synthesis. Malonyl chlorides are recognized as effective starting materials for producing malonic acid derivatives, including malonamides. ijret.org The high reactivity of the acid chloride group in this compound allows for efficient acylation of amines to form amide bonds. nbinno.com

The general synthesis of a malonamide derivative using this compound involves its reaction with a primary or secondary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an N-substituted ethyl malonamide and hydrochloric acid as a byproduct.

This reactivity makes this compound a valuable tool for introducing the malonamide functional group into a variety of molecular scaffolds. nbinno.comijret.org

Integration into Iterative Small Molecule Synthesis Strategies

Iterative synthesis is a powerful strategy that simplifies the construction of complex molecules by repeatedly applying a common reaction sequence to assemble a chain of building blocks. nih.govnih.gov This approach is inspired by biosynthetic pathways, such as those for polyketides and nonribosomal peptides. nih.govnih.gov this compound, with its distinct ester and acid chloride functionalities, is well-suited for use as a bifunctional building block in such strategies. nbinno.comnbinno.com

Its role as a versatile building block allows chemists to design and efficiently synthesize complex molecules. nbinno.com In an iterative cycle, the acid chloride can react with a nucleophile on a growing molecular chain, while the ethyl ester remains as a latent functional group that can be modified in a subsequent step (e.g., hydrolysis to a carboxylic acid or reduction to an alcohol) before the next building block is added. nih.gov

Convergent synthesis involves the independent synthesis of several fragments of a complex molecule, which are then joined together in the final stages. This approach is often more efficient than a linear synthesis. This compound functions as a fundamental building block in these strategies. nbinno.comnbinno.com

By incorporating this compound, a malonate unit can be introduced into one of the fragments. This fragment can then be coupled with another, leveraging the reactivity of either the ester or a group derived from it. The ability to pre-install functional groups and stereochemical elements into building blocks is a cornerstone of modern synthesis. nih.gov The use of this compound as one such building block is pivotal for creating complex molecular architectures required in fields like drug discovery. nbinno.com

Theoretical and Computational Chemistry Investigations of Ethyl Malonoyl Chloride Reactivity

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of energy barriers associated with transition states. For acyl chlorides, a central question in their reaction mechanisms is whether they proceed through a concerted, S_N2-like pathway or a stepwise addition-elimination pathway involving a discrete tetrahedral intermediate.

Theoretical studies on simpler acyl chlorides, such as formyl chloride and acetyl chloride, have been performed to address this question. Density functional calculations have shown that for reactions like chloride ion exchange, the process often proceeds through a concerted S_N2-like mechanism, where the nucleophile attacks the carbonyl carbon in a way that does not lead to a stable tetrahedral intermediate tcichemicals.comaraproceedings.com. In these cases, the structure that might be considered an intermediate is actually a transition state.

However, the stability of a tetrahedral intermediate is highly dependent on the nature of the nucleophile and the solvent. For instance, the reaction of acetyl chloride with methanol (B129727) has been computationally shown to be more complex. While a tetrahedral intermediate can be formed, its stability is marginal, and the reaction may proceed through a pathway that is more consistent with an ionization of the chloride ion, particularly when the solvent effect of multiple methanol molecules is considered tcichemicals.comaraproceedings.com.

For ethyl malonoyl chloride, similar mechanistic questions apply. Its reactions with nucleophiles could proceed via one of these pathways:

Stepwise Addition-Elimination: The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate. Subsequently, the carbonyl bond reforms, and the chloride ion is eliminated.

Concerted S_N2-like Mechanism: The nucleophile attacks the carbonyl carbon while the chloride ion departs in a single, concerted step, passing through a single transition state.

The specific pathway and the energy of the associated transition state would depend on the attacking nucleophile, the base or catalyst present, and the solvent conditions. Locating these transition states computationally involves methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms, which map the lowest energy path between reactants and products rsc.org. Verifying a true transition state requires a frequency calculation to confirm the presence of one and only one imaginary frequency, which corresponds to the vibrational mode of the bond breaking/forming process.

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can be used to derive key properties that govern a molecule's reactivity, such as atomic charges, molecular electrostatic potential, and bond orders.

For this compound, a DFT analysis would reveal the distribution of electrons within the molecule, highlighting its reactive sites. The carbonyl carbon of the acid chloride group is expected to be highly electrophilic. This is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. A DFT calculation would quantify this effect by assigning a significant partial positive charge to this carbon atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of strong positive potential (typically colored blue) around the acyl chloride's carbonyl carbon, indicating its susceptibility to nucleophilic attack. Conversely, regions of negative potential (colored red) would be located around the electronegative oxygen and chlorine atoms, indicating sites that are favorable for interaction with electrophiles or cations.

DFT calculations are also used to determine the energies of the molecule's orbitals, which are central to understanding its reactivity from a molecular orbital perspective.

Table 1: Illustrative DFT-Calculated Properties for an Acyl Chloride (Note: These are representative values for a generic acyl chloride and not specific experimental or calculated data for this compound.)

PropertyAtomCalculated ValueImplication for Reactivity
Mulliken Atomic ChargeCarbonyl Carbon+0.75Highly electrophilic center, prone to nucleophilic attack.
Mulliken Atomic ChargeCarbonyl Oxygen-0.55Nucleophilic site, can coordinate with Lewis acids.
Mulliken Atomic ChargeChlorine-0.20Good leaving group ability.
Bond OrderC=O1.85Strong double bond character, but susceptible to addition.
Bond OrderC-Cl0.95Weaker single bond, prone to cleavage.

These calculated parameters provide a quantitative basis for predicting how this compound will behave in a chemical reaction, confirming its role as a potent acylating agent.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species tcichemicals.com.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

The LUMO is the lowest-energy orbital that is empty of electrons and represents the molecule's ability to act as an electrophile or electron acceptor.

In a reaction, the most significant stabilizing interaction typically occurs between the HOMO of the nucleophile and the LUMO of the electrophile. The energy gap between these two orbitals is a key indicator of reactivity; a smaller HOMO-LUMO gap generally corresponds to a more facile reaction.

For this compound, the LUMO is expected to be localized primarily on the acyl chloride functional group, with a large orbital coefficient on the electrophilic carbonyl carbon. This localization means that an incoming nucleophile's HOMO will overlap most effectively at this site, leading to the characteristic acyl substitution reaction.

The energy of the LUMO can be calculated using computational methods like DFT. A lower LUMO energy indicates a stronger electrophile. The presence of the electron-withdrawing ester group adjacent to the acid chloride in this compound likely contributes to lowering the energy of its LUMO, enhancing its reactivity compared to simpler alkyl acyl chlorides. FMO theory is particularly useful for explaining selectivity in reactions where multiple outcomes are possible, such as cycloadditions. The symmetry and coefficients of the frontier orbitals of the reactants determine which pathway is electronically favored.

Table 2: Representative Frontier Orbital Energies (Note: These are illustrative values and not specific calculated data for this compound.)

MoleculeOrbitalEnergy (eV)Role in Reaction
This compoundLUMO-1.5Electrophile (electron acceptor)
This compoundHOMO-11.0Nucleophile (electron donor, less common role)
Generic Nucleophile (e.g., Amine)LUMO+2.0Electrophile (electron acceptor)
Generic Nucleophile (e.g., Amine)HOMO-5.5Nucleophile (electron donor)

The primary interaction would be between the amine HOMO (-5.5 eV) and the this compound LUMO (-1.5 eV).

Computational Modeling of Catalyst and Base Effects on Reaction Outcomes

Computational modeling is instrumental in understanding how external agents like bases and catalysts alter reaction pathways and product selectivity. A notable example involving this compound is its reaction with imines, where the choice of base dramatically switches the reaction outcome between two different cyclization pathways.

A study has shown that the reaction's annuloselectivity can be controlled by the nucleophilicity of the organic base used nih.gov.

When a weakly nucleophilic base like 2-chloropyridine (B119429) is used, the reaction yields ethyl trans-β-lactam-3-carboxylates. This corresponds to a [2+2] cycloaddition product.

When a strong nucleophilic base like N-methylimidazole is used, the reaction produces 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives. This outcome results from a formal [2+2+2] cycloaddition involving one imine molecule and two molecules of a ketene (B1206846) intermediate nih.gov.

Computational modeling can rationalize these findings. The first step in the reaction with a strong nucleophilic base is the formation of a highly reactive ketene. The base abstracts the acidic proton on the α-carbon (the carbon between the two carbonyl groups) of this compound, followed by the elimination of the chloride ion. This process is highly favored with a strong base. The resulting ketene is a potent electrophile that can then react with the imine and another equivalent of ketene to form the oxazinone product.

With a weaker, non-nucleophilic base, the formation of the ketene is less favorable. Instead, the base may facilitate a more direct reaction pathway between the imine and the intact this compound, leading to the β-lactam product. Computational studies can model the transition states for both the ketene formation and the subsequent cycloaddition steps, comparing their activation energies to predict which pathway will be dominant under different basic conditions. This provides a clear example of how computational modeling can explain and predict the effects of reagents on reaction outcomes.

Table 3: Base-Switched Annuloselectivity in Reactions of this compound with Imines nih.gov

BaseBase TypeReaction PathwayMajor Product
2-ChloropyridineWeak Nucleophile[2+2] CycloadditionEthyl trans-β-lactam-3-carboxylate
N-MethylimidazoleStrong NucleophileFormal [2+2+2] Cycloaddition2,3-Dihydro-1,3-oxazin-4-one derivative

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Transformations

The high reactivity of ethyl malonoyl chloride, while advantageous for many syntheses, can also lead to challenges in controlling selectivity and minimizing side reactions. nbinno.com Future research is increasingly directed towards the development of sophisticated catalytic systems to modulate its reactivity and unlock new synthetic capabilities.

One promising avenue is the application of Lewis acid and Brønsted acid catalysis . While strong acids can promote reactions, milder catalytic systems are being investigated to improve reaction control. For instance, solid acid catalysts like zeolites have shown effectiveness in Friedel-Crafts acylation reactions with other acyl chlorides and could be adapted for this compound to facilitate reactions under heterogeneous conditions, allowing for easier catalyst recovery and purification. acs.org Similarly, Brønsted acids have been shown to effectively catalyze the chlorination of carboxylic acids with thionyl chloride, suggesting their potential role in activating this compound or its precursors under specific conditions. tandfonline.com

Transition metal catalysis , particularly with nickel, is emerging as a powerful tool for cross-coupling reactions involving acid chlorides. acs.orgacs.org Developing nickel-based catalytic systems for this compound could enable novel carbon-carbon bond-forming reactions, selectively engaging the acid chloride moiety while leaving the ester group intact for subsequent transformations. Furthermore, photochemical catalysis offers a modern approach to generate acyl radicals from acyl chlorides under mild conditions. researchgate.net Applying this strategy to this compound could open up new pathways for radical-based additions and cyclizations.

Future research in this area will likely focus on designing catalysts that can differentiate between the two functional groups of the malonate backbone, allowing for sequential and site-selective transformations.

Catalytic SystemPotential Application for this compoundKey Advantages
Solid Acid Catalysts (e.g., Zeolites) Heterogeneous Friedel-Crafts acylation reactions.Catalyst recyclability, simplified product purification.
Nickel Catalysis Asymmetric reductive acyl cross-coupling reactions.Formation of complex chiral ketones, high functional group tolerance. acs.org
Photocatalysis Generation of acyl radicals for C-C and C-Cl bond formation.Mild reaction conditions, novel radical-based transformations. researchgate.net
Chiral Amine/Diamine Catalysis Kinetic resolution of racemic alcohols.Non-enzymatic route to optically active compounds. oup.com

Development of Asymmetric Synthetic Applications

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical and agrochemical development. hilarispublisher.com While this compound is an achiral molecule, its incorporation into products often generates stereocenters. A significant future opportunity lies in the development of catalytic asymmetric methods that utilize this compound to produce enantioenriched compounds directly.

Inspired by recent breakthroughs with other acyl chlorides, researchers are exploring chiral catalyst systems that can control the stereochemical outcome of acylation reactions. For example, chiral diamines have been used as organocatalysts for the kinetic resolution of racemic secondary alcohols via asymmetric acylation with benzoyl chloride. oup.com Adapting such systems to this compound could provide efficient access to a variety of chiral esters.

Moreover, the field of enantioselective transition-metal catalysis holds immense promise. Nickel-catalyzed asymmetric cross-coupling reactions have been successfully developed for the synthesis of enantioenriched ketones from simple acid chlorides. acs.orgacs.org The development of analogous methods for this compound would be a powerful tool for constructing complex molecules with controlled stereochemistry at the α-position. Another approach involves the use of chiral phase-transfer catalysts to achieve enantioselective alkylation of malonate derivatives, which could be adapted to pathways involving this compound. researchgate.net

The ultimate goal is the design of catalysts that can facilitate diastereoselective or enantioselective transformations, leveraging the bifunctional nature of this compound to create multiple stereocenters in a controlled manner.

Design of New Synthetic Pathways Incorporating this compound

This compound is a well-established precursor for various heterocyclic systems, including 3-pyrrolin-2-ones and 3,5-disubstituted 1,2,4-oxadiazoles. chemicalbook.com However, the search for novel molecular architectures and more efficient synthetic routes continues to drive research.

Future efforts will likely focus on the design of cascade or domino reactions initiated by the reaction of this compound. Its two reactive sites—the electrophilic acyl chloride and the enolizable ester—provide multiple points for sequential bond formation. A single acylation event could trigger a series of intramolecular reactions, rapidly building molecular complexity from simple starting materials.

There is also growing interest in applying this compound in multicomponent reactions (MCRs) . By combining this compound with two or more reactants in a single pot, complex products can be assembled in a highly convergent and atom-economical fashion. This strategy is particularly valuable in the construction of libraries of diverse molecules for drug discovery and materials science.

Furthermore, the principles of green chemistry are influencing the design of new synthetic pathways. Research into solvent-free synthesis methods for this compound itself has already demonstrated higher conversion rates compared to traditional solvent-based processes. ijret.orgnih.gov Future work will extend this philosophy to the reactions of this compound, exploring syntheses in alternative solvents or under solvent-free conditions to create more sustainable chemical processes.

Expansion into Materials Science and Supramolecular Chemistry Research

The unique chemical structure of this compound makes it an attractive building block not just for small molecules, but also for macromolecules and complex assemblies, opening up new frontiers in materials science and supramolecular chemistry.

A key emerging application is in the synthesis of dendrimers and complex polymers . This compound has been successfully used to synthesize liquid-crystalline methanofullerodendrimers, which exhibit columnar mesomorphism—a property valuable for developing new electronic and optical materials. The bifunctional nature of the molecule allows it to act as a branching unit or a linker in the construction of highly ordered, three-dimensional dendritic structures. nih.govresearchgate.net

In the realm of supramolecular chemistry , malonyl chlorides are recognized as important building blocks for creating larger, self-assembling structures. thieme-connect.com The derived malonate moiety can coordinate with metal ions, making this compound a potential precursor for linkers in metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials are of intense interest for applications in gas storage, catalysis, and sensing. The ability to introduce the ethyl ester group onto the linker could provide a handle for post-synthetic modification, allowing for the fine-tuning of the properties of the resulting material.

Future research will likely explore the use of this compound in the design of functional materials where the malonate unit plays a key role in defining the material's architecture and properties, from liquid crystals to porous solids and complex supramolecular assemblies. colorado.edunih.gov

Q & A

Q. What are the key spectroscopic techniques for characterizing Ethyl Malonoyl Chloride, and how should experimental parameters be optimized?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Use sodium chloride cavity cells to identify characteristic carbonyl (C=O) stretches (~1740–1820 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹). Calibrate the instrument with a polystyrene standard to ensure accuracy .
  • Nuclear Magnetic Resonance (NMR) : Employ a 60 MHz spectrometer with deuterated solvents (e.g., CDCl₃). Key signals include:
    • Ethyl ester protons: δ 1.3–1.4 ppm (triplet, -CH₂CH₃) and δ 4.2–4.3 ppm (quartet, -OCH₂)
    • Malonyl chloride protons: δ 3.5–3.7 ppm (singlet, -CH₂COCl) .
  • Purity Verification : Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and hexane/ethyl acetate (7:3) as the mobile phase.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Reactivity Mitigation : Avoid contact with water, alcohols, or amines to prevent violent exothermic reactions. Use anhydrous solvents (e.g., dry dichloromethane) under inert atmospheres (N₂ or Ar) .
  • Personal Protective Equipment (PPE) : Wear impervious gloves (nitrile), safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Emergency Measures : Equip labs with safety showers and eye-wash stations. For spills, neutralize with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .

Q. How can researchers optimize synthesis conditions for this compound to minimize side products?

Methodological Answer:

  • Reaction Temperature : Maintain temperatures below 0°C during acyl chloride formation to suppress hydrolysis. Use ice baths for precise control .
  • Catalyst Selection : Employ thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in stoichiometric excess (1.2–1.5 equivalents) to ensure complete conversion of the malonic acid monoester .
  • Workup Procedure : Quench excess reagents with dry methanol under cooling, followed by vacuum distillation (bp: 79–80°C at 25 mmHg) to isolate the product .

Advanced Research Questions

Q. How do peroxides or autoxidation byproducts impact the stability of stored this compound?

Methodological Answer:

  • Peroxide Detection : Test stored samples with KI-starch paper. A blue-black color indicates peroxide formation. Purify via distillation under reduced pressure if detected .
  • Stabilization Strategies : Add stabilizers like hydroquinone (0.1% w/w) and store in amber glass bottles under inert gas. Monitor purity via GC-MS every 3 months .
  • Mechanistic Insight : Autoxidation is catalyzed by trace metals. Pre-treat solvents with molecular sieves and use high-purity reagents to mitigate this .

Q. What experimental approaches can resolve competing reaction pathways (e.g., solvolysis vs. decarboxylation) in this compound-based syntheses?

Methodological Answer:

  • Solvent Polarity Control : Use aprotic solvents (e.g., THF) to favor nucleophilic acyl substitution over decarboxylation. Protic solvents (e.g., ethanol) accelerate decarboxylation via stabilization of transition states .
  • Temperature Modulation : Conduct reactions at –20°C to suppress thermal decarboxylation. For solvolysis studies, room temperature or reflux conditions are optimal .
  • Kinetic Monitoring : Use in-situ FTIR or online NMR to track intermediate formation. Quench aliquots at timed intervals for HPLC analysis .

Q. How can researchers mitigate exothermic side reactions during derivatization of this compound?

Methodological Answer:

  • Gradual Reagent Addition : Add nucleophiles (e.g., amines) dropwise via syringe pump to control heat release. Monitor internal temperature with a thermocouple .
  • Dilution Strategy : Reduce reaction concentration to ≤0.5 M to dissipate heat more effectively.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive intermediates and optimize reaction coordinates. Validate with calorimetry (e.g., RC1e reactor) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.